An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: Structure, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, a crucial thiazolium salt utilized in organic synthesis, particularly as a catalyst in carbon-carbon bond-forming reactions that are fundamental to the synthesis of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanistic role in key chemical transformations such as the benzoin condensation and the Stetter reaction. Furthermore, this guide includes representative experimental protocols, safety and handling information, and visual diagrams of its synthesis and catalytic cycles to support researchers and drug development professionals in its effective application.
Introduction
Thiazolium salts are a class of heterocyclic compounds that have garnered significant attention in organic chemistry and drug development. Their unique reactivity, particularly the ability of their corresponding N-heterocyclic carbenes (NHCs) to induce "umpolung" (polarity reversal) of aldehydes, makes them powerful catalysts for a variety of chemical transformations. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a prominent member of this class, serving as a vital precursor to an NHC catalyst used in reactions that form the backbone of many complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its applications are particularly notable in the benzoin condensation and the Stetter reaction, which are essential for constructing acyloins and 1,4-dicarbonyl compounds, respectively.[2][3] The thiazole ring is also a structural motif found in a range of biologically active compounds and approved drugs, highlighting the importance of thiazolium-based synthetic methodologies in medicinal chemistry.
Chemical Structure and Properties
The structure of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide features a positively charged thiazolium ring with an ethyl group at the N3 position, a methyl group at C4, and a 2-hydroxyethyl substituent at the C5 position. The positive charge is counterbalanced by a bromide anion.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C8H14BrNOS | [4] |
| Molecular Weight | 252.17 g/mol | [4] |
| CAS Number | 54016-70-5 | [4] |
| Appearance | White to light yellow or light red powder/crystal | [5] |
| Melting Point | 82-87 °C | [6] |
| Solubility | Soluble in water and polar organic solvents | |
| Purity | ≥98% (by HPLC) | [4][5] |
Spectroscopic Data
Standard spectroscopic techniques are used to confirm the identity and purity of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. While specific spectral data can vary slightly based on the solvent and instrument used, typical characterization includes ¹H NMR, ¹³C NMR, and IR spectroscopy. Spectral data for this compound are available in chemical databases.[7]
Synthesis of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide
The synthesis of the title compound is typically achieved through the quaternization of the nitrogen atom in the precursor, 5-(2-hydroxyethyl)-4-methylthiazole, with an ethylating agent, most commonly bromoethane.
Synthetic Workflow
The overall synthetic process is a direct N-alkylation reaction.
Caption: Synthetic workflow for 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.
Detailed Experimental Protocol
The following protocol is based on the methodology described in patent literature.[8]
Materials:
-
5-(2-hydroxyethyl)-4-methylthiazole
-
Bromoethane
-
Inert gas (e.g., Nitrogen or Argon)
-
Recrystallization solvent (e.g., ethyl acetate, toluene, acetone, or a mixture thereof)[8]
Equipment:
-
Closed reactor or a round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a closed reactor or a round-bottom flask, place 5-(2-hydroxyethyl)-4-methylthiazole.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to displace air and moisture.[8]
-
Addition of Reagent: Add bromoethane to the reactor.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and stir for 2-6 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by crystallization.
-
Crystallization: Add a suitable recrystallization solvent or solvent mixture (e.g., ethyl acetate, toluene, acetone) to the reaction mixture. Cool the solution to below 10 °C and maintain this temperature for at least 2 hours to induce crystallization.[8]
-
Isolation: Collect the crystalline product by suction filtration, wash it with a small amount of the cold recrystallization solvent, and dry it under vacuum.
Role in Drug Development and Catalysis
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide serves as a precatalyst. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is abstracted to form a nucleophilic N-heterocyclic carbene (NHC). This NHC is the active catalytic species responsible for the umpolung of aldehydes, a key step in both the benzoin condensation and the Stetter reaction.
Catalytic Cycle of Benzoin Condensation
The benzoin condensation is the dimerization of two aromatic or aliphatic aldehydes to form an α-hydroxy ketone. The catalytic cycle, initiated by the NHC derived from the thiazolium salt, is illustrated below.
Caption: Catalytic cycle of the thiazolium salt-catalyzed benzoin condensation.
Catalytic Cycle of the Stetter Reaction
The Stetter reaction is the 1,4-addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), leading to the formation of a 1,4-dicarbonyl compound.[2][3] The mechanism shares the initial steps with the benzoin condensation, involving the formation of the Breslow intermediate.
Caption: Catalytic cycle of the thiazolium salt-catalyzed Stetter reaction.
Representative Experimental Protocol for Application
The following is a representative protocol for an NHC-catalyzed reaction, adapted from a procedure for a domino Stetter-aldol-Michael reaction.[9] This illustrates the general conditions under which 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide can be employed.
Materials:
-
Aldehyde (Substrate 1)
-
α,β-Unsaturated compound (Substrate 2, for Stetter reaction)
-
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Catalyst, e.g., 0.1 equivalents)
-
Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, e.g., 0.3 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: An oven-dried Schlenk tube containing the aldehyde substrate and 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is purged under high vacuum for 15 minutes.
-
Inert Atmosphere: The vessel is subjected to three vacuum-nitrogen gas cycles and left under a positive pressure of nitrogen.
-
Solvent and Reagent Addition: Anhydrous solvent is added, followed by the α,β-unsaturated compound if required. The organic base is then added dropwise via syringe.
-
Reaction: The mixture is stirred at ambient temperature. The reaction progress is monitored by TLC.
-
Quenching and Extraction: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Safety and Handling
Proper safety precautions must be observed when handling 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide. The following table summarizes key safety information obtained from its Safety Data Sheet (SDS).
| Safety Aspect | Precautionary Measures | Reference(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask (e.g., N95). | |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin and eyes. | |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Protect from moisture. | |
| Incompatibility | Incompatible with strong oxidizing agents, strong acids, and strong bases. | |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Has a stench. |
Conclusion
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a versatile and valuable reagent for organic synthesis, particularly in the field of drug development. Its role as a stable precatalyst for N-heterocyclic carbene generation enables critical C-C bond-forming reactions that are otherwise challenging. This guide has provided a detailed overview of its structure, properties, synthesis, and catalytic applications, complete with experimental guidance and safety information. A thorough understanding of these aspects will empower researchers and scientists to effectively leverage this compound in the synthesis of novel and complex molecular architectures for pharmaceutical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. ijcrt.org [ijcrt.org]
- 4. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide = 98 54016-70-5 [sigmaaldrich.com]
- 5. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Bromide [cymitquimica.com]
- 6. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide = 98 54016-70-5 [sigmaaldrich.com]
- 7. 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide(54016-70-5) 13C NMR spectrum [chemicalbook.com]
- 8. CN101456848B - Synthetic method of 3-ethyl-5-(2-hydroxyethyl)-4-methyl thiazole bromide - Google Patents [patents.google.com]
- 9. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
